molecular formula C17H15NO6 B5648526 METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE

METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE

Cat. No.: B5648526
M. Wt: 329.30 g/mol
InChI Key: JLBABGLDLJTCFI-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate is a complex organic compound that features a benzodioxole moiety

Preparation Methods

The synthesis of methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate typically involves the reaction of 3,4-(methylenedioxy)phenylacetic acid with methanol under cooling conditions . The reaction is carried out in an ice bath to maintain a low temperature, which is crucial for the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The benzodioxole moiety plays a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Methyl 2-{[2-(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate can be compared with other benzodioxole derivatives. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-21-17(20)12-4-2-3-5-13(12)18-16(19)9-22-11-6-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBABGLDLJTCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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